6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one
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Overview
Description
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(decyloxy)aniline with a suitable aldehyde or ketone under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(Hexyloxy)anilino]methylidene}-3-(butyloxy)cyclohexa-2,4-dien-1-one
- 6-{[4-(Octyloxy)anilino]methylidene}-3-(hexyloxy)cyclohexa-2,4-dien-1-one
Uniqueness
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific alkoxy substituents, which can influence its physical and chemical properties. These substituents can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
643755-09-3 |
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Molecular Formula |
C31H47NO3 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
2-[(4-decoxyphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C31H47NO3/c1-3-5-7-9-11-12-14-15-23-34-29-21-18-28(19-22-29)32-26-27-17-20-30(25-31(27)33)35-24-16-13-10-8-6-4-2/h17-22,25-26,33H,3-16,23-24H2,1-2H3 |
InChI Key |
OTADYLPLBPGBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Origin of Product |
United States |
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